N-Nitroso-3-azabicyclo[3.3.0]octane-d4
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Overview
Description
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is a deuterium-labeled derivative of N-Nitroso-3-azabicyclo[3.3.0]octane. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule enhances its stability and allows for more precise quantitation during analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 involves the deuteration of N-Nitroso-3-azabicyclo[3.3.0]octane. This process typically includes the use of deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-3-azabicyclo[3.3.0]octane-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is widely used in scientific research for its unique properties:
Pharmacokinetics: It serves as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: The compound is used to study the metabolic pathways and identify metabolites of pharmaceuticals.
Analytical Chemistry: It is employed in mass spectrometry and other analytical techniques for precise quantitation of compounds.
Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions
Mechanism of Action
The mechanism of action of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 involves its interaction with biological molecules. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged observation in biological systems. The compound targets specific enzymes and receptors, facilitating the study of their functions and interactions .
Comparison with Similar Compounds
N-Nitroso-3-azabicyclo[3.3.0]octane: The non-deuterated version of the compound.
N-Nitroso-3-azabicyclo[3.2.1]octane: A structurally similar compound with a different bicyclic framework.
N-Nitroso-3-azabicyclo[4.3.0]nonane: Another related compound with a larger bicyclic structure
Uniqueness: N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is unique due to its deuterium labeling, which imparts enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in pharmacokinetic and drug metabolism studies .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,1,3,3-tetradeuterio-2-nitroso-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/i4D2,5D2 |
InChI Key |
FSCBDDOKZIRLCN-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C2CCCC2C(N1N=O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC2CN(CC2C1)N=O |
Origin of Product |
United States |
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